2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Overview
Description
2’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the linear formula C17H16Cl2O . It has a molecular weight of 307.22 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-3-(2,4-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is 1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Toxicity and Biodegradability
Research on similar compounds, like various substituted phenols, has been conducted to understand their anaerobic biodegradability and toxicity. Studies have focused on their conversion to CO2 and CH4 and their impact on methanogenesis. For instance, compounds with a greater substitution on the phenolic ring showed increased recalcitrance and toxicity (O'connor & Young, 1989).
Environmental Analysis
Analytical methods have been developed for detecting priority phenolic compounds in soil and water, including 2,4-dimethylphenol, a structural analog of 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone. Techniques like liquid chromatography and mass spectrometry are used for precise measurement (Alonso et al., 1998; Castillo et al., 1997).
Chemical Synthesis and Characterization
Studies on 2,4-dimethylphenol derivatives in chemical synthesis have been conducted. For example, the regioselective addition of Mesitol to a 2,4-dichloropyridine showcases the control over reaction pathways through catalyst and solvent choice (Ruggeri et al., 2008). Additionally, the structural analysis of similar compounds, like 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, helps understand molecular interactions and crystal packing, aiding in the design of new materials (Bappalige et al., 2009).
Polymer Science
In polymer science, the synthesis and characterization of novel copolymers involving dimethylphenol derivatives have been explored. These studies include the development of materials with specific properties like high glass transition temperatures, indicating potential applications in advanced polymer technologies (Kim et al., 1999).
Environmental Fate
The fate of similar compounds in environmental settings, such as the removal of phenols from aqueous solutions using resins, has been investigated. This research is crucial in understanding how these compounds interact with various ecosystems and their potential removal or mitigation strategies (Ku & Lee, 2000).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQUBQLAHWRISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644703 | |
Record name | 1-(2,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-46-2 | |
Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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